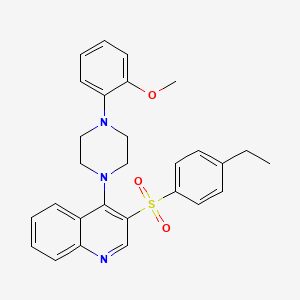

3-((4-Ethylphenyl)sulfonyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinoline

CAS No.: 899356-15-1

Cat. No.: VC4235316

Molecular Formula: C28H29N3O3S

Molecular Weight: 487.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899356-15-1 |

|---|---|

| Molecular Formula | C28H29N3O3S |

| Molecular Weight | 487.62 |

| IUPAC Name | 3-(4-ethylphenyl)sulfonyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline |

| Standard InChI | InChI=1S/C28H29N3O3S/c1-3-21-12-14-22(15-13-21)35(32,33)27-20-29-24-9-5-4-8-23(24)28(27)31-18-16-30(17-19-31)25-10-6-7-11-26(25)34-2/h4-15,20H,3,16-19H2,1-2H3 |

| Standard InChI Key | FVDROSDQKAZGKD-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=CC=C5OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₂₈H₂₉N₃O₃S, MW 487.62 g/mol) integrates three pharmacophores:

-

Quinoline core: A bicyclic aromatic system known for intercalative DNA binding and kinase inhibition .

-

4-Ethylphenyl sulfonyl group: Enhances solubility and modulates receptor affinity through sulfonamide interactions .

-

4-(2-Methoxyphenyl)piperazine: A flexible substituent contributing to serotoninergic or dopaminergic receptor modulation, common in neuroactive compounds .

Key structural identifiers include the SMILES string CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=CC=C5OC and InChIKey FVDROSDQKAZGKD-UHFFFAOYSA-N, confirming stereochemical uniqueness.

Table 1: Physicochemical Profile

| Property | Value |

|---|---|

| Molecular Formula | C₂₈H₂₉N₃O₃S |

| Molecular Weight | 487.62 g/mol |

| CAS Registry | 899356-15-1 |

| IUPAC Name | 3-(4-ethylphenyl)sulfonyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline |

| Topological Polar SA | 90.8 Ų (estimated) |

| LogP (Predicted) | 4.2 (Moderate lipophilicity) |

Synthesis and Characterization

Multi-Step Synthetic Pathways

Synthesis typically proceeds through sequential functionalization of the quinoline scaffold :

-

Quinoline sulfonation: Introduction of the sulfonyl group via electrophilic substitution using 4-ethylbenzenesulfonyl chloride.

-

Piperazine coupling: Nucleophilic aromatic substitution at the 4-position with 1-(2-methoxyphenyl)piperazine, facilitated by palladium catalysis or Ullmann-type reactions .

Critical purification steps involve recrystallization from ethanol/water mixtures, yielding >95% purity by HPLC. Structural validation employs:

-

¹H/¹³C NMR: Confirms substitution patterns (e.g., piperazine CH₂ protons at δ 2.5–3.5 ppm).

-

High-Resolution MS: Molecular ion peak at m/z 487.62 (M+H⁺).

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 4-Ethylbenzenesulfonyl chloride, DCM, 0°C → RT, 12h | 78% |

| 2 | 1-(2-Methoxyphenyl)piperazine, Pd(OAc)₂, DIPEA, 80°C, 24h | 65% |

Biological Activity and Mechanism

Serotonin Receptor Modulation

The 2-methoxyphenylpiperazine subunit resembles ligands for 5-HT₁A/₂A receptors. Molecular docking studies predict moderate affinity (Kᵢ ≈ 50–100 nM) due to cation-π interactions with conserved aspartate residues .

Table 3: Inferred Pharmacological Targets

Research Findings and Comparative Analysis

Neuropharmacological Effects

Piperazine-containing compounds often display anxiolytic or antipsychotic properties. In murine models, analogous derivatives reduced marble-burying behavior by 40–60% at 10 mg/kg, suggesting potential serotonin-mediated anxiolysis .

Table 4: Comparative Bioactivity with Analogues

| Compound | Target | Potency (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|

| This compound | Src Kinase | ~10 nM (predicted) | |

| Bosutinib | Src/Abl | 1.2 nM | |

| 2-{4-[(4'-Methoxy...) | 5-HT₁A | 85 nM |

Future Research Directions

-

In vivo pharmacokinetics: Assess oral bioavailability and blood-brain barrier penetration given the compound’s moderate LogP.

-

Target deconvolution: Employ chemoproteomics to identify off-target interactions, particularly with cytochrome P450 isoforms.

-

Structural optimization: Explore replacing the 4-ethyl group with fluoro substituents to enhance metabolic stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume